5-(Pyrrolidin-1-yl)benzene-1,3-diol
Overview
Description
5-(Pyrrolidin-1-yl)benzene-1,3-diol is an organic compound that features a pyrrolidine ring attached to a benzene ring with two hydroxyl groups at the 1 and 3 positions. This compound is of interest due to its unique structure, which combines the properties of both pyrrolidine and benzene rings, making it a valuable scaffold in medicinal chemistry and other scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-1-yl)benzene-1,3-diol typically involves the functionalization of preformed pyrrolidine rings. One common method is the nucleophilic substitution reaction where a pyrrolidine derivative reacts with a benzene ring containing leaving groups at the desired positions. The reaction conditions often include the use of a base such as cesium carbonate and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-(Pyrrolidin-1-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming a more saturated derivative.
Substitution: The pyrrolidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include quinones, reduced derivatives, and various substituted pyrrolidine compounds .
Scientific Research Applications
5-(Pyrrolidin-1-yl)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(Pyrrolidin-1-yl)benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity due to its three-dimensional structure, which allows for better interaction with target proteins. The hydroxyl groups can form hydrogen bonds, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler compound with a similar ring structure but without the benzene ring and hydroxyl groups.
Phenylpyrrolidine: Contains a benzene ring linked to a pyrrolidine ring but lacks the hydroxyl groups.
Pyrrolidinone: A derivative with a carbonyl group instead of hydroxyl groups
Uniqueness
5-(Pyrrolidin-1-yl)benzene-1,3-diol is unique due to the presence of both hydroxyl groups and the pyrrolidine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
5-pyrrolidin-1-ylbenzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-11/h5-7,12-13H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTQGVHMQKLEEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC(=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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